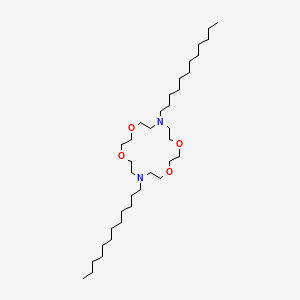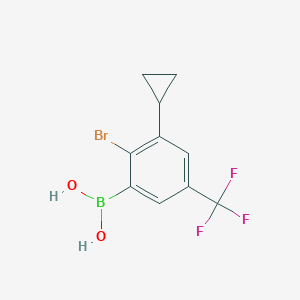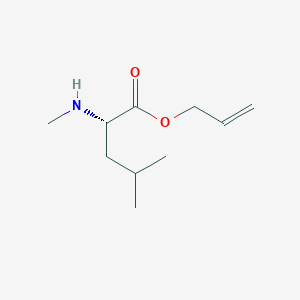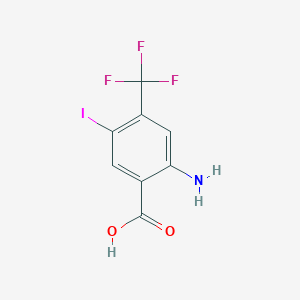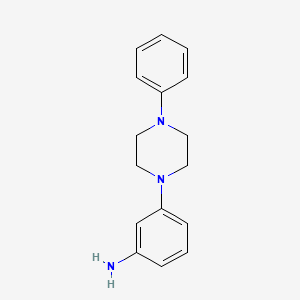
(Hexa-3,5-dien-1-yn-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Hexa-3,5-dien-1-yn-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a hexa-3,5-dien-1-yn-1-yl group This compound is notable for its conjugated system, which imparts unique chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Hexa-3,5-dien-1-yn-1-yl)benzene typically involves the coupling of a benzene derivative with a hexa-3,5-dien-1-yn-1-yl precursor. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with an alkyne in the presence of a copper co-catalyst. The reaction conditions generally include a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing scalable purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: (Hexa-3,5-dien-1-yn-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne to an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions are possible, where the benzene ring undergoes halogenation, nitration, or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Halogenated benzenes, nitrobenzenes, sulfonated benzenes.
Wissenschaftliche Forschungsanwendungen
(Hexa-3,5-dien-1-yn-1-yl)benzene has a range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Medicine: Investigated for its role in drug design and development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its conjugated system which imparts unique electronic properties.
Wirkmechanismus
The mechanism of action of (Hexa-3,5-dien-1-yn-1-yl)benzene involves its interaction with various molecular targets through its conjugated system The compound can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal centers
Vergleich Mit ähnlichen Verbindungen
Hexa-2,4-diyn-1-ylbenzene: Another benzene derivative with a conjugated alkyne system.
(E)-5-(hexa-3,5-dien-1-yn-1-yl)-5’-(prop-1-yn-1-yl)-2,2’-bithiophene: A compound with a similar conjugated system but with additional thiophene rings.
Uniqueness: (Hexa-3,5-dien-1-yn-1-yl)benzene is unique due to its specific substitution pattern and the presence of both double and triple bonds in the side chain. This combination imparts distinct electronic properties and reactivity, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
100123-13-5 |
|---|---|
Molekularformel |
C12H10 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
hexa-3,5-dien-1-ynylbenzene |
InChI |
InChI=1S/C12H10/c1-2-3-4-6-9-12-10-7-5-8-11-12/h2-5,7-8,10-11H,1H2 |
InChI-Schlüssel |
OZLJCBBERZQWJW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC=CC#CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]-](/img/structure/B14067101.png)
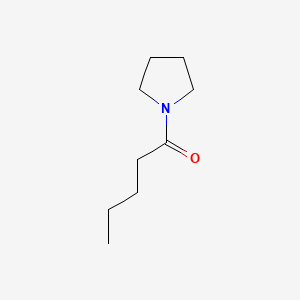
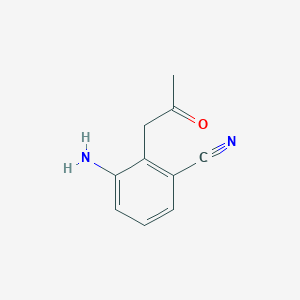
![Bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile](/img/structure/B14067125.png)
